![molecular formula C17H7Cl2F9N2O3 B049560 Noviflumuron CAS No. 121451-02-3](/img/structure/B49560.png)
Noviflumuron
Overview
Description
Molecular Structure Analysis
The molecular structure of Noviflumuron, like other benzoylphenylureas, consists of a urea linkage between a benzoyl group and a phenyl group. This structure is crucial for its mode of action, as it allows the compound to interfere with the synthesis of chitin in insects.Chemical Reactions Analysis
Noviflumuron participates in chemical reactions typical for urea derivatives, including hydrolysis under certain conditions. Its chemical properties, such as solubility and stability, are influenced by its molecular structure and are crucial for its effectiveness as a pest control agent.Physical And Chemical Properties Analysis
The physical properties of Noviflumuron, such as melting point, solubility in various solvents, and vapor pressure, dictate its application strategy. These properties are essential for formulating the compound into usable baits and gels for pest control.Scientific Research Applications
Insect Growth Regulator
Noviflumuron is an insect growth regulator (IGR) with benzoylphenyl urea insecticide, which inhibits chitin synthesis in insects and can reduce insect population density . It is considered a novel group of insecticides to control mosquitoes .
Dengue Vector Control
In a field-based evaluation, Noviflumuron was used as a chitin synthesis inhibitor against dengue vector breeding in leaf axils of pineapple plantations in Sri Lanka . The study found that Noviflumuron can be used as an effective larvicide at the treatment dose of 20 ppm .
Pest Control
Noviflumuron is used in pest control, particularly for termites and cockroaches. It acts by disrupting the formation of chitin, a critical component of the insect exoskeleton, leading to the pest’s death.
Specific and Effective Control Agent
Cockroach Management
Noviflumuron has shown promising results in cockroach management programs. It was evaluated for efficacy and residual activity on the German cockroach.
Subterranean Termite Control
In laboratory trials, Noviflumuron demonstrated significantly faster speed of action against subterranean termites .
Safety And Hazards
properties
IUPAC Name |
N-[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7Cl2F9N2O3/c18-5-4-8(29-15(32)30-13(31)9-6(20)2-1-3-7(9)21)11(22)10(19)12(5)33-17(27,28)14(23)16(24,25)26/h1-4,14H,(H2,29,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYGAJLZOJPJGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2F)Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7Cl2F9N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034774 | |
Record name | Noviflumuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Noviflumuron | |
CAS RN |
121451-02-3 | |
Record name | Noviflumuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121451-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Noviflumuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121451023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Noviflumuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NOVIFLUMURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E99C7TUW20 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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